Stigmasta-4,22-diene-3beta,6beta-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-25,27,30-31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,21+,22+,23-,24+,25+,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQCVNVIULEHRQ-YIWILWCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22-diene-3beta,6beta-diol is a polyhydroxylated steroid that has garnered interest within the scientific community for its potential as a bioactive compound. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. While direct, peer-reviewed evidence for its isolation from a specific natural source is limited, this document consolidates available information and draws parallels from closely related compounds to provide a robust resource for researchers.

Introduction

Stigmastane-type steroids are a diverse group of natural products with a wide range of biological activities. Among these, this compound is a molecule of interest due to its specific stereochemistry and hydroxylation pattern, suggesting potential for unique biological interactions. This guide aims to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery by detailing the knowns and probable avenues for the study of this particular steroid.

Natural Source Identification

Furthermore, the chemical structure of this compound places it within the class of polyhydroxylated steroids. This class of compounds is abundantly found in marine invertebrates, particularly starfish (Asteroidea) . Numerous studies have documented the isolation of a wide array of structurally similar polar steroids from various starfish species, making them a highly probable, yet unconfirmed, source of this compound.

Table 1: Potential Natural Sources of this compound and Related Compounds

| Compound | Putative/Confirmed Natural Source | Family/Class | Notes |

| This compound | Wedelia trilobata (cited by vendor) | Asteraceae | Terrestrial plant source. |

| Marine Starfish (Asteroidea) (Probable) | Echinodermata | Based on the prevalence of similar polyhydroxylated steroids. | |

| Stigmasta-4,22-dien-3-one | Rhinacanthus nasutus, Pellia epiphylla | Acanthaceae, Pelliaceae | Structurally related ketone.[2] |

| Various Polyhydroxylated Steroids | Asterias amurensis, Leptasterias ochotensis, Solaster endeca, Asterina pectinifera | Asteroidea | Extensive research confirms starfish as a rich source of diverse polar steroids. |

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and characterization of polyhydroxylated steroids from marine invertebrates and can be adapted for the targeted isolation of this compound.

Extraction of Polar Steroids from Starfish (General Protocol)

This protocol is a composite based on methods described for the isolation of polar steroids from various starfish species.

-

Sample Preparation: Freshly collected starfish specimens are minced and exhaustively extracted with ethanol (B145695) or methanol (B129727) at room temperature.

-

Solvent Partitioning: The resulting extract is concentrated under reduced pressure and partitioned between n-butanol and water. The n-butanol fraction, containing the polar steroids, is collected.

-

Preliminary Column Chromatography: The n-butanol extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Chromatographic Separation: Fractions containing compounds with similar TLC profiles to the target compound are pooled and subjected to further separation using techniques such as Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (HPLC) until a pure compound is obtained.

Structural Characterization

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the detailed chemical structure and stereochemistry of the molecule.

Table 2: Representative NMR Data for Stigmastane-type Steroids

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 3 | ~70-75 | ~3.5-4.5 |

| 4 | ~120-125 | ~5.3-5.7 |

| 5 | ~140-145 | - |

| 6 | ~70-75 | ~4.0-4.5 |

| 22 | ~130-140 | ~5.0-5.2 |

| 23 | ~125-135 | ~5.0-5.2 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, studies on structurally related polyhydroxylated steroids from marine sources have revealed a range of interesting biological effects, including anti-inflammatory, cytotoxic, and anti-cancer properties.

Many steroids exert their effects by modulating intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis, and is a known target for various steroid compounds.

Potential Interaction with the MAPK Signaling Pathway

Steroids can influence the MAPK pathway through various mechanisms, including direct or indirect interaction with receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or by modulating the activity of downstream kinases. The diagram below illustrates a generalized model of how a steroid compound could potentially modulate the MAPK/ERK pathway.

Experimental Workflow for Bioactivity Screening

A typical workflow for assessing the biological activity of a newly isolated compound like this compound is depicted below. This process begins with the pure compound and proceeds through a series of in vitro assays to identify potential therapeutic effects.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential for further scientific investigation. While its definitive natural source and biological activities require more rigorous, peer-reviewed confirmation, the existing body of knowledge on related polyhydroxylated steroids provides a strong foundation for future research. The likely presence of this compound in marine invertebrates, particularly starfish, warrants further exploration of these organisms as a source of novel bioactive compounds. Future research should focus on the definitive isolation and characterization of this compound from a natural source, comprehensive screening for its biological activities, and detailed elucidation of its mechanism of action, including its effects on key signaling pathways such as the MAPK cascade. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related marine-derived steroids.

References

Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22-diene-3beta,6beta-diol is a polyhydroxylated steroid that has garnered interest within the scientific community for its potential as a bioactive compound. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. While direct, peer-reviewed evidence for its isolation from a specific natural source is limited, this document consolidates available information and draws parallels from closely related compounds to provide a robust resource for researchers.

Introduction

Stigmastane-type steroids are a diverse group of natural products with a wide range of biological activities. Among these, this compound is a molecule of interest due to its specific stereochemistry and hydroxylation pattern, suggesting potential for unique biological interactions. This guide aims to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery by detailing the knowns and probable avenues for the study of this particular steroid.

Natural Source Identification

Furthermore, the chemical structure of this compound places it within the class of polyhydroxylated steroids. This class of compounds is abundantly found in marine invertebrates, particularly starfish (Asteroidea) . Numerous studies have documented the isolation of a wide array of structurally similar polar steroids from various starfish species, making them a highly probable, yet unconfirmed, source of this compound.

Table 1: Potential Natural Sources of this compound and Related Compounds

| Compound | Putative/Confirmed Natural Source | Family/Class | Notes |

| This compound | Wedelia trilobata (cited by vendor) | Asteraceae | Terrestrial plant source. |

| Marine Starfish (Asteroidea) (Probable) | Echinodermata | Based on the prevalence of similar polyhydroxylated steroids. | |

| Stigmasta-4,22-dien-3-one | Rhinacanthus nasutus, Pellia epiphylla | Acanthaceae, Pelliaceae | Structurally related ketone.[2] |

| Various Polyhydroxylated Steroids | Asterias amurensis, Leptasterias ochotensis, Solaster endeca, Asterina pectinifera | Asteroidea | Extensive research confirms starfish as a rich source of diverse polar steroids. |

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and characterization of polyhydroxylated steroids from marine invertebrates and can be adapted for the targeted isolation of this compound.

Extraction of Polar Steroids from Starfish (General Protocol)

This protocol is a composite based on methods described for the isolation of polar steroids from various starfish species.

-

Sample Preparation: Freshly collected starfish specimens are minced and exhaustively extracted with ethanol or methanol at room temperature.

-

Solvent Partitioning: The resulting extract is concentrated under reduced pressure and partitioned between n-butanol and water. The n-butanol fraction, containing the polar steroids, is collected.

-

Preliminary Column Chromatography: The n-butanol extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Chromatographic Separation: Fractions containing compounds with similar TLC profiles to the target compound are pooled and subjected to further separation using techniques such as Sephadex LH-20 column chromatography and reversed-phase high-performance liquid chromatography (HPLC) until a pure compound is obtained.

Structural Characterization

The structure of the isolated compound is typically elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the detailed chemical structure and stereochemistry of the molecule.

Table 2: Representative NMR Data for Stigmastane-type Steroids

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| 3 | ~70-75 | ~3.5-4.5 |

| 4 | ~120-125 | ~5.3-5.7 |

| 5 | ~140-145 | - |

| 6 | ~70-75 | ~4.0-4.5 |

| 22 | ~130-140 | ~5.0-5.2 |

| 23 | ~125-135 | ~5.0-5.2 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, studies on structurally related polyhydroxylated steroids from marine sources have revealed a range of interesting biological effects, including anti-inflammatory, cytotoxic, and anti-cancer properties.

Many steroids exert their effects by modulating intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and apoptosis, and is a known target for various steroid compounds.

Potential Interaction with the MAPK Signaling Pathway

Steroids can influence the MAPK pathway through various mechanisms, including direct or indirect interaction with receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), or by modulating the activity of downstream kinases. The diagram below illustrates a generalized model of how a steroid compound could potentially modulate the MAPK/ERK pathway.

Experimental Workflow for Bioactivity Screening

A typical workflow for assessing the biological activity of a newly isolated compound like this compound is depicted below. This process begins with the pure compound and proceeds through a series of in vitro assays to identify potential therapeutic effects.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential for further scientific investigation. While its definitive natural source and biological activities require more rigorous, peer-reviewed confirmation, the existing body of knowledge on related polyhydroxylated steroids provides a strong foundation for future research. The likely presence of this compound in marine invertebrates, particularly starfish, warrants further exploration of these organisms as a source of novel bioactive compounds. Future research should focus on the definitive isolation and characterization of this compound from a natural source, comprehensive screening for its biological activities, and detailed elucidation of its mechanism of action, including its effects on key signaling pathways such as the MAPK cascade. Such studies will be instrumental in unlocking the full therapeutic potential of this and other related marine-derived steroids.

References

"Stigmasta-4,22-diene-3beta,6beta-diol" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22-diene-3β,6β-diol is a naturally occurring phytosterol belonging to the stigmastane (B1239390) class of steroids. While research on this specific compound is limited, its structural similarity to other bioactive steroids, such as stigmasterol (B192456) and its derivatives, suggests potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and structure of Stigmasta-4,22-diene-3β,6β-diol. Due to the scarcity of direct experimental data, this guide also extrapolates potential synthetic routes and biological activities based on closely related compounds, providing a valuable resource for researchers interested in the further investigation and development of this and similar molecules.

Chemical Properties and Structure

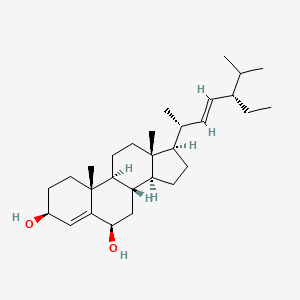

Stigmasta-4,22-diene-3β,6β-diol is a C29 steroid characterized by a tetracyclic cyclopenta[a]phenanthrene core structure, two hydroxyl groups at the 3β and 6β positions, and a double bond between carbons 4 and 5, and carbons 22 and 23 of the side chain.

Chemical Structure

The chemical structure of Stigmasta-4,22-diene-3β,6β-diol is illustrated below:

(Image of the chemical structure of Stigmasta-4,22-diene-3beta,6beta-diol should be inserted here if possible. As a text-based AI, I will provide the IUPAC name and other identifiers.)

IUPAC Name: (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol[1]

Physicochemical Properties

A summary of the key physicochemical properties of Stigmasta-4,22-diene-3β,6β-diol is presented in Table 1. These properties are sourced from publicly available chemical databases and commercial supplier information.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₂ | [2][3] |

| Molecular Weight | 428.7 g/mol | [2] |

| CAS Number | 167958-89-6 | [3][4] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Density | 1.0±0.1 g/cm³ | [3] |

| Boiling Point | 535.7±38.0 °C at 760 mmHg | [3] |

| Flash Point | 219.7±21.4 °C | [3] |

| InChIKey | YLQCVNVIULEHRQ-HSVVGEKUSA-N | [2] |

Spectroscopic Data

The structural elucidation of Stigmasta-4,22-diene-3β,6β-diol is supported by spectroscopic data, particularly ¹³C NMR.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectral data for Stigmasta-4,22-diene-3β,6β-diol has been reported and is available in public spectral databases.[2][6] A literature reference for the data is O.M.T.CENTURION, L.R.GALAGOVSKY, E.G.GROS, STEROIDS, 60, 434 (1995).[2]

Experimental Protocols

Proposed Synthesis from Stigmasterol

A potential synthetic pathway to obtain Stigmasta-4,22-diene-3β,6β-diol from the readily available starting material, stigmasterol, is outlined below. This proposed synthesis involves an allylic oxidation to introduce the C-4 double bond and the C-3 and C-6 hydroxyl groups.

References

"Stigmasta-4,22-diene-3beta,6beta-diol" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmasta-4,22-diene-3β,6β-diol is a naturally occurring phytosterol belonging to the stigmastane class of steroids. While research on this specific compound is limited, its structural similarity to other bioactive steroids, such as stigmasterol and its derivatives, suggests potential pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and structure of Stigmasta-4,22-diene-3β,6β-diol. Due to the scarcity of direct experimental data, this guide also extrapolates potential synthetic routes and biological activities based on closely related compounds, providing a valuable resource for researchers interested in the further investigation and development of this and similar molecules.

Chemical Properties and Structure

Stigmasta-4,22-diene-3β,6β-diol is a C29 steroid characterized by a tetracyclic cyclopenta[a]phenanthrene core structure, two hydroxyl groups at the 3β and 6β positions, and a double bond between carbons 4 and 5, and carbons 22 and 23 of the side chain.

Chemical Structure

The chemical structure of Stigmasta-4,22-diene-3β,6β-diol is illustrated below:

(Image of the chemical structure of Stigmasta-4,22-diene-3beta,6beta-diol should be inserted here if possible. As a text-based AI, I will provide the IUPAC name and other identifiers.)

IUPAC Name: (3S,6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol[1]

Physicochemical Properties

A summary of the key physicochemical properties of Stigmasta-4,22-diene-3β,6β-diol is presented in Table 1. These properties are sourced from publicly available chemical databases and commercial supplier information.

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₂ | [2][3] |

| Molecular Weight | 428.7 g/mol | [2] |

| CAS Number | 167958-89-6 | [3][4] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Density | 1.0±0.1 g/cm³ | [3] |

| Boiling Point | 535.7±38.0 °C at 760 mmHg | [3] |

| Flash Point | 219.7±21.4 °C | [3] |

| InChIKey | YLQCVNVIULEHRQ-HSVVGEKUSA-N | [2] |

Spectroscopic Data

The structural elucidation of Stigmasta-4,22-diene-3β,6β-diol is supported by spectroscopic data, particularly ¹³C NMR.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectral data for Stigmasta-4,22-diene-3β,6β-diol has been reported and is available in public spectral databases.[2][6] A literature reference for the data is O.M.T.CENTURION, L.R.GALAGOVSKY, E.G.GROS, STEROIDS, 60, 434 (1995).[2]

Experimental Protocols

Proposed Synthesis from Stigmasterol

A potential synthetic pathway to obtain Stigmasta-4,22-diene-3β,6β-diol from the readily available starting material, stigmasterol, is outlined below. This proposed synthesis involves an allylic oxidation to introduce the C-4 double bond and the C-3 and C-6 hydroxyl groups.

References

Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide for Researchers

Molecular Formula: C₂₉H₄₈O₂

This technical guide provides a comprehensive overview of the current scientific knowledge on Stigmasta-4,22-diene-3beta,6beta-diol, a naturally occurring steroid. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this compound and its close structural analogs.

Chemical and Physical Properties

This compound is a steroid with the molecular formula C₂₉H₄₈O₂ and a molecular weight of approximately 428.7 g/mol .[1] It is a natural product that has been identified in various plant species.[2]

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₂ | [3] |

| Molecular Weight | 428.69 g/mol | [3] |

| CAS Number | 167958-89-6 | [3][4] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectral Data:

Nuclear Magnetic Resonance (NMR) spectral data for this compound is available and can be found in specialized databases.[1][5] A literature reference for its 13C NMR data is available in the journal STEROIDS, 60, 434 (1995).[1]

Synthesis and Isolation

A potential synthetic workflow is outlined below:

References

Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide for Researchers

Molecular Formula: C₂₉H₄₈O₂

This technical guide provides a comprehensive overview of the current scientific knowledge on Stigmasta-4,22-diene-3beta,6beta-diol, a naturally occurring steroid. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties and potential biological activities of this compound and its close structural analogs.

Chemical and Physical Properties

This compound is a steroid with the molecular formula C₂₉H₄₈O₂ and a molecular weight of approximately 428.7 g/mol .[1] It is a natural product that has been identified in various plant species.[2]

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₈O₂ | [3] |

| Molecular Weight | 428.69 g/mol | [3] |

| CAS Number | 167958-89-6 | [3][4] |

| Appearance | Solid (predicted) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectral Data:

Nuclear Magnetic Resonance (NMR) spectral data for this compound is available and can be found in specialized databases.[1][5] A literature reference for its 13C NMR data is available in the journal STEROIDS, 60, 434 (1995).[1]

Synthesis and Isolation

A potential synthetic workflow is outlined below:

References

Unveiling Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide to its Discovery and Isolation from Wedelia trilobata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Wedelia trilobata and its Phytochemical Profile

Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family, has a history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including terpenoids, flavonoids, and steroids.[1] The presence of these compounds underpins the reported antioxidant, anti-inflammatory, and cytotoxic activities of Wedelia trilobata extracts.[2][3] Steroids, in particular, are a class of compounds with significant pharmacological interest due to their diverse biological activities.

Stigmasta-4,22-diene-3beta,6beta-diol: Compound Profile

This compound is a stigmastane-type steroid. While its specific discovery within Wedelia trilobata lacks a detailed inaugural report in accessible literature, its chemical structure and properties have been characterized.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification and characterization in isolated fractions.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₈O₂ | |

| Molecular Weight | 428.7 g/mol | |

| CAS Number | 167958-89-6 | |

| Appearance | White crystalline solid (typical for steroids) | |

| Solubility | Soluble in organic solvents like chloroform, ethyl acetate (B1210297), and methanol. |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to steroidal methyl groups, olefinic protons of the diene system, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR | Resonances for 29 carbon atoms, including characteristic signals for the C-3 and C-6 hydroxylated carbons, and the olefinic carbons of the Δ⁴ and Δ²² double bonds. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ consistent with the molecular formula, along with characteristic fragmentation patterns for the stigmastane (B1239390) skeleton and loss of water molecules from the diols. |

Experimental Protocols: A General Framework for Isolation

While the specific protocol for the isolation of this compound from Wedelia trilobata is not detailed in the available literature, a general workflow can be inferred from standard phytochemical practices for isolating steroids from plant matrices.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Wedelia trilobata are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of phytochemicals.

-

Solvent Selection: A non-polar to semi-polar solvent is typically used for the extraction of steroids. Dichloromethane, chloroform, or a mixture of hexane (B92381) and ethyl acetate are common choices.

-

Extraction Method: Maceration or Soxhlet extraction can be employed. Maceration involves soaking the plant material in the solvent for an extended period, while Soxhlet extraction provides a more exhaustive extraction.

Fractionation and Purification

The crude extract is a complex mixture and requires further separation to isolate the target compound.

-

Liquid-Liquid Partitioning: The crude extract can be partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and methanol) to achieve a preliminary separation of compounds based on their polarity. Steroids are expected to be present in the less polar fractions.

-

Column Chromatography: The steroid-rich fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography containing the compound of interest can be further purified using pTLC.

-

Crystallization: The purified compound is crystallized from a suitable solvent system to obtain a high-purity solid.

Caption: Generalized workflow for the isolation of this compound.

Bioactivity and Potential Signaling Pathways

While specific studies on the bioactivity of pure this compound are limited, the known pharmacological activities of Wedelia trilobata extracts and other stigmastane steroids provide a basis for postulating its potential therapeutic effects.

Cytotoxic and Anti-inflammatory Potential

Extracts of Wedelia trilobata have demonstrated cytotoxic activity against various cancer cell lines.[2] Steroidal compounds are often implicated in such activities. It is plausible that this compound contributes to the observed cytotoxicity. The anti-inflammatory properties of the plant may also be attributed, in part, to its steroid constituents.

Caption: Postulated bioactivities of this compound.

Future Directions

The definitive discovery and detailed biological evaluation of this compound from Wedelia trilobata represent a significant research opportunity. Future work should focus on:

-

Re-isolation and Definitive Identification: A systematic phytochemical investigation of Wedelia trilobata to isolate and unequivocally identify this compound, including detailed spectroscopic analysis and comparison with authentic standards.

-

Quantitative Analysis: Development of analytical methods (e.g., HPLC, GC-MS) to quantify the content of this steroid in different parts of the plant.

-

Bioactivity Screening: Comprehensive in vitro and in vivo studies to evaluate the cytotoxic, anti-inflammatory, and other potential pharmacological activities of the purified compound.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is a constituent of Wedelia trilobata with potential pharmacological significance. While a detailed account of its initial discovery and isolation from this plant is not currently available, this technical guide provides a comprehensive overview based on the existing knowledge of the plant's phytochemistry and general steroid isolation protocols. The information presented herein serves as a valuable resource for researchers aiming to further investigate this compound and unlock its full therapeutic potential. The provided frameworks for isolation and potential bioactivity offer a roadmap for future research in this area.

References

Unveiling Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide to its Discovery and Isolation from Wedelia trilobata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Wedelia trilobata and its Phytochemical Profile

Wedelia trilobata (L.) Hitchc., a member of the Asteraceae family, has a history of use in traditional medicine for treating various ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including terpenoids, flavonoids, and steroids.[1] The presence of these compounds underpins the reported antioxidant, anti-inflammatory, and cytotoxic activities of Wedelia trilobata extracts.[2][3] Steroids, in particular, are a class of compounds with significant pharmacological interest due to their diverse biological activities.

Stigmasta-4,22-diene-3beta,6beta-diol: Compound Profile

This compound is a stigmastane-type steroid. While its specific discovery within Wedelia trilobata lacks a detailed inaugural report in accessible literature, its chemical structure and properties have been characterized.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification and characterization in isolated fractions.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₈O₂ | |

| Molecular Weight | 428.7 g/mol | |

| CAS Number | 167958-89-6 | |

| Appearance | White crystalline solid (typical for steroids) | |

| Solubility | Soluble in organic solvents like chloroform, ethyl acetate, and methanol. |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to steroidal methyl groups, olefinic protons of the diene system, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C NMR | Resonances for 29 carbon atoms, including characteristic signals for the C-3 and C-6 hydroxylated carbons, and the olefinic carbons of the Δ⁴ and Δ²² double bonds. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ consistent with the molecular formula, along with characteristic fragmentation patterns for the stigmastane skeleton and loss of water molecules from the diols. |

Experimental Protocols: A General Framework for Isolation

While the specific protocol for the isolation of this compound from Wedelia trilobata is not detailed in the available literature, a general workflow can be inferred from standard phytochemical practices for isolating steroids from plant matrices.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Wedelia trilobata are collected.

-

Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of phytochemicals.

-

Solvent Selection: A non-polar to semi-polar solvent is typically used for the extraction of steroids. Dichloromethane, chloroform, or a mixture of hexane and ethyl acetate are common choices.

-

Extraction Method: Maceration or Soxhlet extraction can be employed. Maceration involves soaking the plant material in the solvent for an extended period, while Soxhlet extraction provides a more exhaustive extraction.

Fractionation and Purification

The crude extract is a complex mixture and requires further separation to isolate the target compound.

-

Liquid-Liquid Partitioning: The crude extract can be partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and methanol) to achieve a preliminary separation of compounds based on their polarity. Steroids are expected to be present in the less polar fractions.

-

Column Chromatography: The steroid-rich fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions from column chromatography containing the compound of interest can be further purified using pTLC.

-

Crystallization: The purified compound is crystallized from a suitable solvent system to obtain a high-purity solid.

Caption: Generalized workflow for the isolation of this compound.

Bioactivity and Potential Signaling Pathways

While specific studies on the bioactivity of pure this compound are limited, the known pharmacological activities of Wedelia trilobata extracts and other stigmastane steroids provide a basis for postulating its potential therapeutic effects.

Cytotoxic and Anti-inflammatory Potential

Extracts of Wedelia trilobata have demonstrated cytotoxic activity against various cancer cell lines.[2] Steroidal compounds are often implicated in such activities. It is plausible that this compound contributes to the observed cytotoxicity. The anti-inflammatory properties of the plant may also be attributed, in part, to its steroid constituents.

Caption: Postulated bioactivities of this compound.

Future Directions

The definitive discovery and detailed biological evaluation of this compound from Wedelia trilobata represent a significant research opportunity. Future work should focus on:

-

Re-isolation and Definitive Identification: A systematic phytochemical investigation of Wedelia trilobata to isolate and unequivocally identify this compound, including detailed spectroscopic analysis and comparison with authentic standards.

-

Quantitative Analysis: Development of analytical methods (e.g., HPLC, GC-MS) to quantify the content of this steroid in different parts of the plant.

-

Bioactivity Screening: Comprehensive in vitro and in vivo studies to evaluate the cytotoxic, anti-inflammatory, and other potential pharmacological activities of the purified compound.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound exerts its biological effects.

Conclusion

This compound is a constituent of Wedelia trilobata with potential pharmacological significance. While a detailed account of its initial discovery and isolation from this plant is not currently available, this technical guide provides a comprehensive overview based on the existing knowledge of the plant's phytochemistry and general steroid isolation protocols. The information presented herein serves as a valuable resource for researchers aiming to further investigate this compound and unlock its full therapeutic potential. The provided frameworks for isolation and potential bioactivity offer a roadmap for future research in this area.

References

A Comprehensive Technical Guide to the Potential Biological Activities of Stigmasta-4,22-diene-3beta,6beta-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants. This specific compound has been identified as a constituent of Wedelia trilobata, a plant with a history of use in traditional medicine for treating various ailments, including inflammatory conditions and infections. While direct and extensive research on this compound is limited, the biological activities of structurally related stigmastane (B1239390) steroids and the pharmacological profile of Wedelia trilobata extracts suggest a range of potential therapeutic applications. This technical guide provides an in-depth overview of these potential biological activities, supported by data from related compounds, detailed experimental methodologies, and visualizations of implicated signaling pathways.

Potential Biological Activities

Based on the activities of structurally analogous compounds and the extracts of its natural source, this compound is inferred to possess anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Phytosterols, including stigmasterol (B192456) and other stigmastane derivatives, have demonstrated significant anti-inflammatory effects. These compounds can modulate the expression and production of key inflammatory mediators. For instance, stigmasterol has been shown to alleviate airway inflammation in animal models of asthma by reducing the proliferation of eosinophils, lymphocytes, and monocytes, as well as inhibiting the production of pro-inflammatory cytokines.[1][2] Stigmastane steroids isolated from Alchornea floribunda have also exhibited potent anti-inflammatory effects in both in vitro and in vivo models.[3] The proposed mechanisms involve the inhibition of major inflammatory signaling pathways such as NF-κB and TGF-β1/Smad2.[2]

2. Anticancer Activity

A growing body of evidence supports the anticancer potential of phytosterols. Stigmasterol, a closely related compound, has been shown to suppress proliferation and induce apoptosis in various cancer cell lines, including gastric, ovarian, and gallbladder cancer.[4][5] The anticancer effects are mediated through the modulation of several critical signaling pathways, such as JAK/STAT, Akt/mTOR, and PI3K/MAPK, which are involved in cell survival, proliferation, and metastasis.[4][5] Furthermore, some stigmasterol derivatives have displayed improved cytotoxic activity against breast cancer cell lines.[4]

3. Antimicrobial Activity

Extracts from Wedelia trilobata, the plant source of this compound, have shown broad-spectrum antimicrobial activity. The n-hexane extract, which would contain phytosterols, was active against a range of Gram-positive and Gram-negative bacteria.[6] Methanol extracts of the plant have also demonstrated antibacterial activity against Bacillus cereus and Staphylococcus aureus.[7] While direct testing of this compound is needed, these findings suggest its potential contribution to the antimicrobial properties of the plant.

Quantitative Data on Related Stigmastane Steroids

The following tables summarize the quantitative data on the biological activities of stigmasterol and other related stigmastane derivatives, providing a reference for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Stigmasterol

| Assay | Model | Treatment | Dosage | Effect | Reference |

| Airway Inflammation | Ovalbumin-induced guinea pig model of asthma | Stigmasterol | 10, 50, 100 mg/kg | Significant reduction in eosinophils, lymphocytes, and monocytes | [1] |

| VCAM-1 Expression | Ovalbumin-induced guinea pig model of asthma | Stigmasterol | 50, 100 mg/kg | Significant reduction in VCAM-1 expression | [1] |

| OVA-specific IgE | Ovalbumin-induced guinea pig model of asthma | Stigmasterol | 10, 50, 100 mg/kg | Significant reduction in serum IgE levels | [1] |

| Inflammatory Cytokines | OVA-induced asthmatic mice | Stigmasterol | - | Significant reduction in IL-1β, IL-5, IL-6, and IL-13 | [2] |

Table 2: Anticancer Activity of Stigmasterol

| Cancer Cell Line | Assay | IC50 / Effective Concentration | Mechanism | Reference |

| SNU-1 (Gastric Cancer) | Proliferation Assay | 15 µM | Modulation of JAK/STAT signaling pathway | [4] |

| ES2 and OV90 (Ovarian Cancer) | Growth Inhibition | 20 µg/mL (50% inhibition) | Induction of apoptosis via mitochondrial dysfunction | [4] |

| SGC-7901 and MGC-803 (Gastric Cancer) | Proliferation Assay | - | Inhibition of Akt/mTOR signaling pathway, induction of apoptosis and autophagy | [5] |

| Gallbladder Cancer Cells | Cell Cycle Analysis | - | G1 arrest | [5] |

Table 3: Antimicrobial Activity of Wedelia trilobata Extracts

| Extract | Microorganism | Activity | Reference |

| n-Hexane Extract | Bacillus subtilis, Mycobacterium smegmatis, Staphylococcus aureus, Staphylococcus epidermidis | Active | [6] |

| n-Hexane Extract | Proteus vulgaris, Pseudomonas aeruginosa, Salmonella group C, Salmonella paratyphi, Shigella sonnei | Active | [6] |

| Methanol Extract | Bacillus cereus, Staphylococcus aureus | Active | [7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

1. Isolation of this compound from Wedelia trilobata

A representative protocol for the isolation of stigmastane steroids from a plant source would involve the following steps:

-

Extraction: The dried and powdered aerial parts of Wedelia trilobata are extracted with a non-polar solvent such as n-hexane or a solvent of intermediate polarity like methanol.

-

Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions showing the presence of steroids (as indicated by thin-layer chromatography) are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

2. Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

3. Anticancer Activity Assay: MTT Cell Viability Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach for 24 hours.

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

4. Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to the mid-logarithmic phase.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity screening.

References

- 1. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stigmasterol alleviates airway inflammation in OVA-induced asthmatic mice via inhibiting the TGF-β1/Smad2 and IL-17A signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of Wedelia trilobata crude extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. magnascientiapub.com [magnascientiapub.com]

A Comprehensive Technical Guide to the Potential Biological Activities of Stigmasta-4,22-diene-3beta,6beta-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a class of naturally occurring steroid alcohols found in plants. This specific compound has been identified as a constituent of Wedelia trilobata, a plant with a history of use in traditional medicine for treating various ailments, including inflammatory conditions and infections. While direct and extensive research on this compound is limited, the biological activities of structurally related stigmastane steroids and the pharmacological profile of Wedelia trilobata extracts suggest a range of potential therapeutic applications. This technical guide provides an in-depth overview of these potential biological activities, supported by data from related compounds, detailed experimental methodologies, and visualizations of implicated signaling pathways.

Potential Biological Activities

Based on the activities of structurally analogous compounds and the extracts of its natural source, this compound is inferred to possess anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Phytosterols, including stigmasterol and other stigmastane derivatives, have demonstrated significant anti-inflammatory effects. These compounds can modulate the expression and production of key inflammatory mediators. For instance, stigmasterol has been shown to alleviate airway inflammation in animal models of asthma by reducing the proliferation of eosinophils, lymphocytes, and monocytes, as well as inhibiting the production of pro-inflammatory cytokines.[1][2] Stigmastane steroids isolated from Alchornea floribunda have also exhibited potent anti-inflammatory effects in both in vitro and in vivo models.[3] The proposed mechanisms involve the inhibition of major inflammatory signaling pathways such as NF-κB and TGF-β1/Smad2.[2]

2. Anticancer Activity

A growing body of evidence supports the anticancer potential of phytosterols. Stigmasterol, a closely related compound, has been shown to suppress proliferation and induce apoptosis in various cancer cell lines, including gastric, ovarian, and gallbladder cancer.[4][5] The anticancer effects are mediated through the modulation of several critical signaling pathways, such as JAK/STAT, Akt/mTOR, and PI3K/MAPK, which are involved in cell survival, proliferation, and metastasis.[4][5] Furthermore, some stigmasterol derivatives have displayed improved cytotoxic activity against breast cancer cell lines.[4]

3. Antimicrobial Activity

Extracts from Wedelia trilobata, the plant source of this compound, have shown broad-spectrum antimicrobial activity. The n-hexane extract, which would contain phytosterols, was active against a range of Gram-positive and Gram-negative bacteria.[6] Methanol extracts of the plant have also demonstrated antibacterial activity against Bacillus cereus and Staphylococcus aureus.[7] While direct testing of this compound is needed, these findings suggest its potential contribution to the antimicrobial properties of the plant.

Quantitative Data on Related Stigmastane Steroids

The following tables summarize the quantitative data on the biological activities of stigmasterol and other related stigmastane derivatives, providing a reference for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Stigmasterol

| Assay | Model | Treatment | Dosage | Effect | Reference |

| Airway Inflammation | Ovalbumin-induced guinea pig model of asthma | Stigmasterol | 10, 50, 100 mg/kg | Significant reduction in eosinophils, lymphocytes, and monocytes | [1] |

| VCAM-1 Expression | Ovalbumin-induced guinea pig model of asthma | Stigmasterol | 50, 100 mg/kg | Significant reduction in VCAM-1 expression | [1] |

| OVA-specific IgE | Ovalbumin-induced guinea pig model of asthma | Stigmasterol | 10, 50, 100 mg/kg | Significant reduction in serum IgE levels | [1] |

| Inflammatory Cytokines | OVA-induced asthmatic mice | Stigmasterol | - | Significant reduction in IL-1β, IL-5, IL-6, and IL-13 | [2] |

Table 2: Anticancer Activity of Stigmasterol

| Cancer Cell Line | Assay | IC50 / Effective Concentration | Mechanism | Reference |

| SNU-1 (Gastric Cancer) | Proliferation Assay | 15 µM | Modulation of JAK/STAT signaling pathway | [4] |

| ES2 and OV90 (Ovarian Cancer) | Growth Inhibition | 20 µg/mL (50% inhibition) | Induction of apoptosis via mitochondrial dysfunction | [4] |

| SGC-7901 and MGC-803 (Gastric Cancer) | Proliferation Assay | - | Inhibition of Akt/mTOR signaling pathway, induction of apoptosis and autophagy | [5] |

| Gallbladder Cancer Cells | Cell Cycle Analysis | - | G1 arrest | [5] |

Table 3: Antimicrobial Activity of Wedelia trilobata Extracts

| Extract | Microorganism | Activity | Reference |

| n-Hexane Extract | Bacillus subtilis, Mycobacterium smegmatis, Staphylococcus aureus, Staphylococcus epidermidis | Active | [6] |

| n-Hexane Extract | Proteus vulgaris, Pseudomonas aeruginosa, Salmonella group C, Salmonella paratyphi, Shigella sonnei | Active | [6] |

| Methanol Extract | Bacillus cereus, Staphylococcus aureus | Active | [7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

1. Isolation of this compound from Wedelia trilobata

A representative protocol for the isolation of stigmastane steroids from a plant source would involve the following steps:

-

Extraction: The dried and powdered aerial parts of Wedelia trilobata are extracted with a non-polar solvent such as n-hexane or a solvent of intermediate polarity like methanol.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Purification: Fractions showing the presence of steroids (as indicated by thin-layer chromatography) are pooled and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

2. Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

-

Incubation: The plates are incubated for 24 hours.

-

NO Measurement: The production of nitric oxide is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

3. Anticancer Activity Assay: MTT Cell Viability Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach for 24 hours.

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

4. Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to the mid-logarithmic phase.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing broth.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity screening.

References

- 1. Stigmasterol Modulates Allergic Airway Inflammation in Guinea Pig Model of Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stigmasterol alleviates airway inflammation in OVA-induced asthmatic mice via inhibiting the TGF-β1/Smad2 and IL-17A signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory and membrane-stabilizing stigmastane steroids from Alchornea floribunda leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of Wedelia trilobata crude extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. magnascientiapub.com [magnascientiapub.com]

Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a naturally occurring steroid-like molecule found in various plant species, notably in Wedelia trilobata. While comprehensive experimental validation of its specific mechanisms of action is still in early stages, computational studies and research on structurally similar compounds provide a foundational understanding of its potential therapeutic activities. This technical guide synthesizes the available preliminary data, including predicted molecular targets and bioactivities observed in plant extracts containing this compound. It also furnishes detailed experimental protocols for key assays relevant to its potential anti-inflammatory and cytotoxic effects, offering a roadmap for future in-depth investigation.

Predicted Molecular Targets and Hypothesized Signaling Pathways

Network pharmacology and molecular docking studies have identified several potential protein targets for this compound. These computational predictions suggest a multi-targeted mechanism of action, potentially influencing inflammatory, metabolic, and oncogenic signaling pathways. It is crucial to note that these are predicted interactions and require experimental validation.

Table 1: Predicted Molecular Targets of this compound

| Target Protein Family | Specific Predicted Targets | Potential Therapeutic Area |

| Nuclear Receptors | Retinoid-related orphan receptor C (RORC) | Autoimmune Diseases, Inflammation |

| Enzymes | Cytochrome P450 19A1 (Aromatase) | Hormone-dependent Cancers |

| Transporters | Niemann-Pick C1-Like 1 (NPC1L1) | Hypercholesterolemia |

| Kinases | Mitogen-activated protein kinase 8 (MAPK8/JNK1) | Inflammation, Cancer, Neurological Disorders |

Based on these predicted targets and the known functions of structurally related phytosterols, we can hypothesize the involvement of this compound in several key signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

Phytosterols are known to exert anti-inflammatory effects by modulating key inflammatory signaling cascades.[1][2][3] A plausible mechanism for this compound involves the inhibition of the NF-κB and MAPK signaling pathways.

Hypothesized Cholesterol-Lowering Mechanism

Phytosterols are well-documented for their cholesterol-lowering properties, primarily by inhibiting the absorption of dietary cholesterol in the intestine.[4][5][6][7][8] The predicted interaction with NPC1L1, a key transporter for cholesterol uptake, suggests a similar mechanism for this compound.

Experimental Protocols for Preliminary Bioactivity Screening

The following protocols are based on methodologies used to assess the biological activities of plant extracts known to contain this compound and can be adapted for the purified compound.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10][11][12][13]

a. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

b. Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of the compound for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

c. Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

d. Cell Viability Assay (MTT Assay):

-

Concurrently, perform an MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

Workflow Diagram:

In Vitro Cytotoxicity: Brine Shrimp Lethality Assay

This is a simple, rapid, and cost-effective preliminary assay to assess the general cytotoxicity of a compound.[14][15][16][17][18]

a. Hatching Brine Shrimp:

-

Hatch brine shrimp (Artemia salina) eggs in a container with artificial seawater (3.8% NaCl in distilled water) under constant aeration and illumination for 48 hours.

-

Collect the phototropic nauplii (larvae).

b. Assay Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the compound in artificial seawater.

-

In a 96-well plate or small vials, add a specific number of nauplii (e.g., 10) to each well containing the different concentrations of the compound.

-

Include a vehicle control (DMSO in seawater) and a positive control (e.g., potassium dichromate).

-

Incubate for 24 hours under illumination.

c. Data Collection and Analysis:

-

After 24 hours, count the number of dead nauplii in each well.

-

Calculate the percentage mortality for each concentration.

-

Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis or other appropriate statistical methods.

Workflow Diagram:

Quantitative Data from Related Compounds

Table 2: Cytotoxicity of Stigmastane (B1239390) Derivatives against Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | EC₅₀: 21.92 µM | [19][20][21] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | EC₅₀: 16.82 µM | [19][20][21] |

| Stigmasta-4,22-dien-3-one | HT1080 (Fibrosarcoma) | IC₅₀: 0.3 mM | [22] |

Conclusion and Future Directions

The preliminary data on this compound, derived from computational predictions and studies on related phytosterols, suggests its potential as a multi-target therapeutic agent with possible applications in inflammatory diseases, hypercholesterolemia, and cancer. The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities.

Future research should focus on:

-

Experimental validation of the predicted protein targets using techniques such as enzymatic assays, binding assays, and cellular thermal shift assays.

-

In-depth investigation of the effects of the purified compound on the NF-κB, MAPK, and other relevant signaling pathways.

-

Comprehensive cytotoxicity screening against a panel of cancer cell lines to identify potential anti-cancer activity and determine its selectivity.

-

In vivo studies in appropriate animal models to confirm the therapeutic potential and elucidate the pharmacokinetic and pharmacodynamic properties of this compound.

This systematic approach will be crucial in moving from preliminary, hypothesized mechanisms to a clear understanding of the pharmacological profile of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Beyond cholesterol-lowering effects of plant sterols: clinical and experimental evidence of anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytosterols reduce cholesterol absorption by inhibition of 27-hydroxycholesterol generation, liver X receptor α activation, and expression of the basolateral sterol exporter ATP-binding cassette A1 in Caco-2 enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of cholesterol absorption in rats by plant sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]

- 14. medicinearticle.com [medicinearticle.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. scribd.com [scribd.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro cytotoxic effect of stigmasterol derivatives against breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Stigmasta-4,22-diene-3beta,6beta-diol: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmasta-4,22-diene-3beta,6beta-diol is a phytosterol, a naturally occurring steroid-like molecule found in various plant species, notably in Wedelia trilobata. While comprehensive experimental validation of its specific mechanisms of action is still in early stages, computational studies and research on structurally similar compounds provide a foundational understanding of its potential therapeutic activities. This technical guide synthesizes the available preliminary data, including predicted molecular targets and bioactivities observed in plant extracts containing this compound. It also furnishes detailed experimental protocols for key assays relevant to its potential anti-inflammatory and cytotoxic effects, offering a roadmap for future in-depth investigation.

Predicted Molecular Targets and Hypothesized Signaling Pathways

Network pharmacology and molecular docking studies have identified several potential protein targets for this compound. These computational predictions suggest a multi-targeted mechanism of action, potentially influencing inflammatory, metabolic, and oncogenic signaling pathways. It is crucial to note that these are predicted interactions and require experimental validation.

Table 1: Predicted Molecular Targets of this compound

| Target Protein Family | Specific Predicted Targets | Potential Therapeutic Area |

| Nuclear Receptors | Retinoid-related orphan receptor C (RORC) | Autoimmune Diseases, Inflammation |

| Enzymes | Cytochrome P450 19A1 (Aromatase) | Hormone-dependent Cancers |

| Transporters | Niemann-Pick C1-Like 1 (NPC1L1) | Hypercholesterolemia |

| Kinases | Mitogen-activated protein kinase 8 (MAPK8/JNK1) | Inflammation, Cancer, Neurological Disorders |

Based on these predicted targets and the known functions of structurally related phytosterols, we can hypothesize the involvement of this compound in several key signaling pathways.

Hypothesized Anti-Inflammatory Signaling Pathway

Phytosterols are known to exert anti-inflammatory effects by modulating key inflammatory signaling cascades.[1][2][3] A plausible mechanism for this compound involves the inhibition of the NF-κB and MAPK signaling pathways.

Hypothesized Cholesterol-Lowering Mechanism

Phytosterols are well-documented for their cholesterol-lowering properties, primarily by inhibiting the absorption of dietary cholesterol in the intestine.[4][5][6][7][8] The predicted interaction with NPC1L1, a key transporter for cholesterol uptake, suggests a similar mechanism for this compound.

Experimental Protocols for Preliminary Bioactivity Screening

The following protocols are based on methodologies used to assess the biological activities of plant extracts known to contain this compound and can be adapted for the purified compound.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10][11][12][13]

a. Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.

b. Treatment:

-

Prepare stock solutions of this compound in DMSO.

-

Pre-treat the cells with various concentrations of the compound for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

c. Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

d. Cell Viability Assay (MTT Assay):

-

Concurrently, perform an MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

Workflow Diagram:

In Vitro Cytotoxicity: Brine Shrimp Lethality Assay

This is a simple, rapid, and cost-effective preliminary assay to assess the general cytotoxicity of a compound.[14][15][16][17][18]

a. Hatching Brine Shrimp:

-

Hatch brine shrimp (Artemia salina) eggs in a container with artificial seawater (3.8% NaCl in distilled water) under constant aeration and illumination for 48 hours.

-

Collect the phototropic nauplii (larvae).

b. Assay Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a series of dilutions of the compound in artificial seawater.

-

In a 96-well plate or small vials, add a specific number of nauplii (e.g., 10) to each well containing the different concentrations of the compound.

-

Include a vehicle control (DMSO in seawater) and a positive control (e.g., potassium dichromate).

-

Incubate for 24 hours under illumination.

c. Data Collection and Analysis:

-

After 24 hours, count the number of dead nauplii in each well.

-

Calculate the percentage mortality for each concentration.

-

Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis or other appropriate statistical methods.

Workflow Diagram:

Quantitative Data from Related Compounds

Table 2: Cytotoxicity of Stigmastane Derivatives against Cancer Cell Lines

| Compound | Cell Line | Activity | Reference |

| 5,6-Epoxystigmast-22-en-3β-ol | MCF-7 (Breast Cancer) | EC₅₀: 21.92 µM | [19][20][21] |

| Stigmastane-3β,5,6,22,23-pentol | HCC70 (Breast Cancer) | EC₅₀: 16.82 µM | [19][20][21] |

| Stigmasta-4,22-dien-3-one | HT1080 (Fibrosarcoma) | IC₅₀: 0.3 mM | [22] |

Conclusion and Future Directions

The preliminary data on this compound, derived from computational predictions and studies on related phytosterols, suggests its potential as a multi-target therapeutic agent with possible applications in inflammatory diseases, hypercholesterolemia, and cancer. The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities.

Future research should focus on:

-